molecular formula C21H19N5O3 B2783456 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1797586-05-0

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2783456
CAS RN: 1797586-05-0
M. Wt: 389.415
InChI Key: LLIOJYZPIOFGGA-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Repellent Efficacy of Piperidine Derivatives

  • A study evaluated the repellent efficacy of DEET, a piperidine, against Aedes communis and Simulium venustum. This research highlighted the potential of piperidine derivatives as effective repellents in protecting against mosquito and black fly bites, demonstrating high repellency rates exceeding 95% at certain durations post-application (Debboun et al., 2000).

Metabolism and Disposition of Piperidine-Containing Compounds

  • Another study focused on the disposition and metabolism of SB-649868, an orexin receptor antagonist with a piperidine structure, in humans. It described the pharmacokinetic profile of this compound, including its elimination primarily through feces and its metabolic transformation highlighting the role of piperidine derivatives in the development of therapeutic agents (Renzulli et al., 2011).

Chemical Synthesis and Applications

  • Synthesis and repellent efficacy of a new chiral piperidine analog were compared with Deet and Bayrepel activity in human-volunteer laboratory assays against Aedes aegypti and Anopheles stephensi. The study developed a synthetic approach for a piperidine derivative, showcasing its potential as a new and effective repellent for arthropod disease vectors (Klun et al., 2003).

Pharmacokinetics and Bioactivation

  • Research on venetoclax, a B-cell lymphoma-2 inhibitor, involved detailed pharmacokinetic studies, including its metabolism and disposition in humans. Although not directly matching the queried compound, this study illustrates the complex bioactivation pathways of advanced therapeutic agents, some of which involve piperidine structures (Liu et al., 2017).

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c22-12-17-19(24-8-7-23-17)26-9-5-14(6-10-26)13-25-20(27)16-11-15-3-1-2-4-18(15)29-21(16)28/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIOJYZPIOFGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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